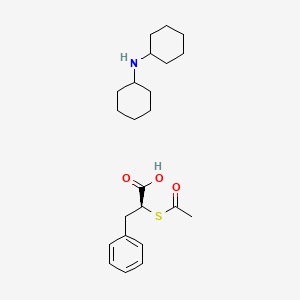
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both acetylthio and cyclohexylcyclohexanamine groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine typically involves multiple steps, starting with the preparation of the acetylthio-benzenepropanoic acid and subsequently reacting it with N-cyclohexylcyclohexanamine. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Common methods include continuous flow synthesis and the use of automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An organic compound with similar structural features but different functional groups.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt: A compound with structural similarities and potential overlapping applications.
Uniqueness
2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C23H35NO3S |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
(2S)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.0/s1 |
Clé InChI |
ZLERMQQXNWVVCK-CICJTZRQSA-N |
SMILES isomérique |
CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



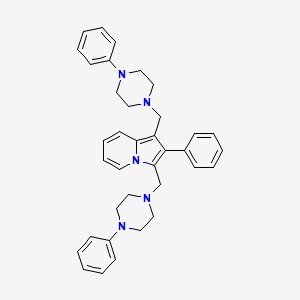
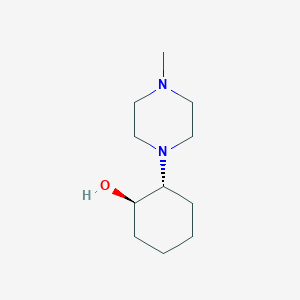
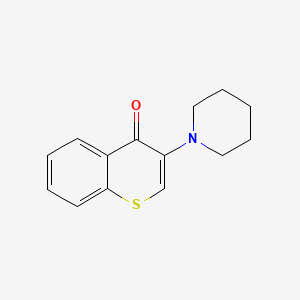
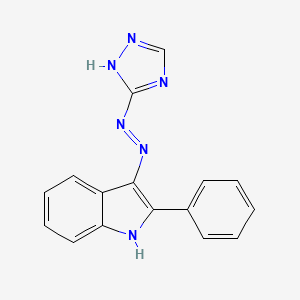
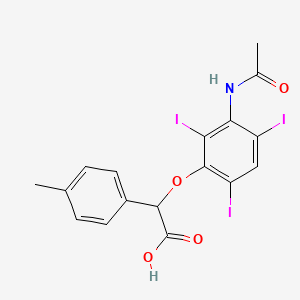
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
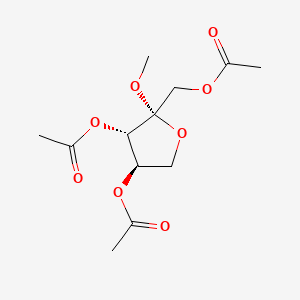
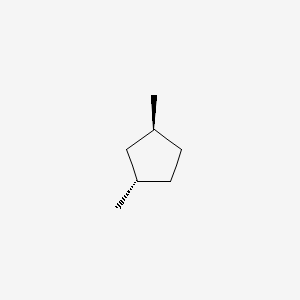


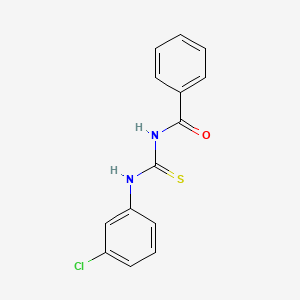
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
